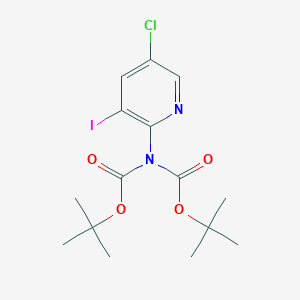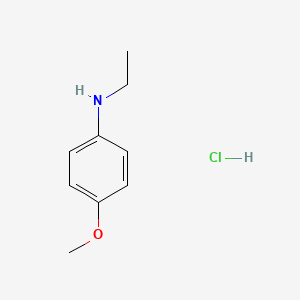
2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine is a specialized chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chloro and iodo groups, as well as a bis-Boc-protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine typically involves multiple steps, starting with the chlorination and iodination of pyridine derivatives. The Boc (tert-butoxycarbonyl) protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactions are often carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.
Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the chloro or iodo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine (I2), oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base.
Major Products Formed:
Oxidation: Iodate (IO3-) or periodate (IO4-).
Reduction: 2-(N,N-BisBoc-amino)-5-chloro-3-hydroxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used to study biological systems and pathways involving pyridine derivatives.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(N,N-BisBoc-amino)-5-bromo-3-methylpyridine
2-(N,N-BisBoc-amino)-5-chloro-3-methylpyridine
2-(N,N-BisBoc-amino)-5-iodo-3-chloropyridine
Uniqueness: 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine is unique due to its combination of chloro and iodo substituents on the pyridine ring, which provides distinct reactivity compared to other similar compounds. This combination allows for a broader range of chemical transformations and applications.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-chloro-3-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)11-10(17)7-9(16)8-18-11/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXBFSMUWPWPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=N1)Cl)I)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClIN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B8095467.png)

![Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8095481.png)




![N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride](/img/structure/B8095509.png)




